molecular formula C24H23Cl2N5O2 B14098928 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14098928
M. Wt: 484.4 g/mol
InChI Key: TYFHDWKYGMCJQS-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as azides or halides.

Scientific Research Applications

3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dichlorobenzyl)-1,7-dimethylxanthine: Similar in structure but lacks the pyrimido[2,1-f]purine core.

    9-(4-methylphenyl)-1,7-dimethylxanthine: Similar but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of substituents and the pyrimido[2,1-f]purine core, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H23Cl2N5O2

Molecular Weight

484.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H23Cl2N5O2/c1-14-4-7-17(8-5-14)29-11-15(2)12-30-20-21(27-23(29)30)28(3)24(33)31(22(20)32)13-16-6-9-18(25)19(26)10-16/h4-10,15H,11-13H2,1-3H3

InChI Key

TYFHDWKYGMCJQS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)C

Origin of Product

United States

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